REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH2:12]Cl)=[C:8]([CH2:10]Cl)[CH:9]=1)=[O:4].[CH3:14][NH2:15]>C(#N)C>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]2[CH2:12][N:15]([CH3:14])[CH2:10][C:8]=2[CH:9]=1)=[O:4]
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=C(C1)CCl)CCl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
722 μL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (methylene chloride:methanol=1:0→19:1)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(CN(C2)C)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |